An In-Depth Technical Guide to the Molecular Structure of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate
An In-Depth Technical Guide to the Molecular Structure of 3-Amino-1,2,4-triazole-5-carboxylic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its structural features and their implications for its chemical behavior and biological activity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a wide range of biological interactions. Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. 3-Amino-1,2,4-triazole-5-carboxylic acid, as a bifunctional molecule, serves as a crucial building block for the synthesis of more complex molecules, including enzyme inhibitors and metal-organic frameworks (MOFs).[1][2] The presence of both a carboxylic acid and an amino group on the triazole core imparts unique chemical reactivity and allows for diverse synthetic modifications.[3] The hydrate form, in particular, presents a crystalline structure where water molecules play a key role in stabilizing the supramolecular assembly through hydrogen bonding.
Elucidation of the Molecular Structure
Spectroscopic Analysis: A Window into Molecular Architecture
Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule.
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¹H NMR: The proton NMR spectrum of 3-Amino-1,2,4-triazole-5-carboxylic acid would be expected to show distinct signals for the amino (-NH₂) protons, the triazole ring N-H proton, and the carboxylic acid (-COOH) proton. The chemical shifts of these labile protons can be influenced by the solvent and the presence of water, which is consistent with a hydrated form.
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¹³C NMR: The carbon NMR spectrum would reveal two signals for the carbon atoms of the triazole ring and a downfield signal for the carboxylic acid carbon. The precise chemical shifts provide insight into the electronic environment of each carbon atom.
The IR spectrum is particularly informative for identifying the functional groups present in the molecule. Key vibrational frequencies would include:
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O-H stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, often overlapping with the N-H stretching vibrations. The presence of water of hydration would also contribute to this broadness.
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N-H stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations typically in the 3400-3200 cm⁻¹ region.
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C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
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C=N and C-N stretching: Vibrations associated with the triazole ring would appear in the fingerprint region (1600-1400 cm⁻¹).
Tautomerism: A Dynamic Equilibrium
A critical aspect of the molecular structure of 3-Amino-1,2,4-triazole-5-carboxylic acid is the potential for tautomerism. The triazole ring can exist in different isomeric forms depending on the position of the proton on the nitrogen atoms. The two most probable tautomers are the 1H and 2H forms. Computational studies on related 3-amino-1,2,4-triazole derivatives can provide insights into the relative stabilities of these tautomers. The specific tautomeric form present in the solid state is influenced by intermolecular interactions, particularly hydrogen bonding, which would be significantly impacted by the presence of water molecules in the hydrate.
Synthesis and Crystallization
The synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of a precursor containing the necessary functionalities. While a definitive, step-by-step protocol for the hydrate is not widely published, a general and robust approach involves the condensation of aminoguanidine with a dicarbonyl compound or its equivalent, followed by cyclization. A plausible synthetic route is the reaction of aminoguanidine bicarbonate with a suitable carboxylic acid derivative under acidic conditions, potentially facilitated by microwave irradiation to enhance reaction rates and yields.[4]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, which can be adapted for the synthesis of the carboxylic acid derivative.
Caption: Conceptual workflow for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate.
Experimental Protocol: Microwave-Assisted Synthesis of a Related Derivative
The following protocol for a related 5-substituted 3-amino-1,2,4-triazole provides a foundation for developing a specific synthesis for the carboxylic acid analog.[4]
Materials:
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Aminoguanidine bicarbonate
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Appropriate dicarboxylic acid or its monoester monoacid chloride
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Mineral acid catalyst (e.g., HCl)
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Solvent (if necessary)
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Microwave reactor
Procedure:
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In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate (1.0 eq) and the carboxylic acid derivative (1.1 eq).
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Add a catalytic amount of a mineral acid.
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Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at a specified temperature and time to effect cyclization.
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After cooling, the crude product is isolated.
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Purification is typically achieved by recrystallization from a suitable solvent system, such as an alcohol/water mixture.
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To obtain the hydrate, the final crystallization should be performed from an aqueous solution, allowing for the incorporation of water molecules into the crystal lattice.
Rationale for Experimental Choices:
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Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner products in a shorter time compared to conventional heating.
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Acid Catalysis: The acid protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the aminoguanidine.
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Recrystallization from Aqueous Solution: This is a critical step for obtaining the hydrate form, as it allows for the ordered incorporation of water molecules into the crystal structure.
Applications in Drug Development: A Scaffold for Enzyme Inhibition
The 3-amino-1,2,4-triazole-5-carboxylic acid scaffold is a valuable starting point for the design of enzyme inhibitors. The amino and carboxylic acid groups provide convenient handles for derivatization, allowing for the introduction of various pharmacophoric features to target the active site of specific enzymes.
Mechanism of Action: Targeting Enzyme Active Sites
Derivatives of 3-amino-1,2,4-triazole have shown inhibitory activity against a range of enzymes. The mechanism of inhibition often involves the formation of specific interactions with amino acid residues in the enzyme's active site.
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Hydrogen Bonding: The nitrogen atoms of the triazole ring, the amino group, and the carboxylic acid group can all act as hydrogen bond donors and acceptors.
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Coordination with Metal Ions: In metalloenzymes, the triazole nitrogen atoms can coordinate with the metal cofactor, disrupting its catalytic function.
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Hydrophobic Interactions: By attaching hydrophobic moieties to the scaffold, derivatives can engage in favorable hydrophobic interactions within the binding pocket.
The following diagram illustrates the general principle of enzyme inhibition by a 3-amino-1,2,4-triazole derivative.
Caption: General mechanism of enzyme inhibition by a 3-amino-1,2,4-triazole derivative.
Case Study: Inhibition of Catalase
The parent compound, 3-amino-1,2,4-triazole, is a known inhibitor of the enzyme catalase.[5] This inhibition is believed to occur through the interaction of the triazole with the heme prosthetic group of the enzyme. This provides a foundational example of how this scaffold can be utilized to target specific enzymatic pathways.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄O₃ | [6] |
| Molecular Weight | 146.11 g/mol | [6] |
| Melting Point | 182 °C (decomposes) | |
| Appearance | White to off-white crystalline solid |
Conclusion and Future Perspectives
3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a molecule of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery and materials science. While a definitive single-crystal X-ray structure of the hydrate would provide invaluable atomic-level detail, the available spectroscopic data, combined with knowledge of related compounds, allows for a robust understanding of its molecular architecture. Future research should focus on the development of optimized and scalable synthetic routes to this compound and its derivatives, as well as in-depth investigations into their mechanisms of action against specific biological targets. The exploration of its coordination chemistry also holds promise for the design of novel metal-organic frameworks with unique properties.
References
-
Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Retrieved from [Link]
-
Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4:-triazole. Biochemical Journal, 68(3), 468–475. Retrieved from [Link]
-
Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37048–37057. Retrieved from [Link]
-
Smith, G., et al. (2000). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Retrieved from [Link]
-
Margoliash, E. (1959). Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Biochimica et Biophysica Acta, 31, 227-236. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate. Retrieved from [Link]
-
Margoliash, E., & Novogrodsky, A. (1958). A study of the inhibition of catalase by 3-amino-1:2:4-triazole. PMC. Retrieved from [Link]
-
Chernyshev, V. M., et al. (2006). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Retrieved from [Link]
-
Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(11), 1901-1910. Retrieved from [Link]
-
Inoue, K., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1161-1164. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate. Retrieved from [Link]
-
Chernyshev, V. M., et al. (2006). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | 304655-78-5 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. A study of the inhibition of catalase by 3-amino-1:2:4:-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate | C3H6N4O3 | CID 16211818 - PubChem [pubchem.ncbi.nlm.nih.gov]
